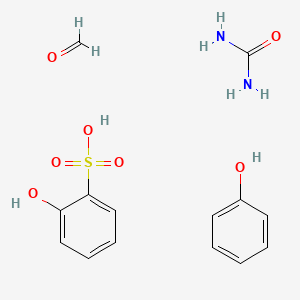
Hydrazine, trifluorostannite
Overview
Description
Hydrazine, trifluorostannite is a chemical compound that combines hydrazine (N₂H₄) with trifluorostannite (SnF₃⁻). Hydrazine is a colorless, flammable liquid with an ammonia-like odor, known for its use as a rocket propellant and in various industrial applications . Trifluorostannite is a tin-based anion that is often used in coordination chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine, trifluorostannite typically involves the reaction of hydrazine with a tin(IV) fluoride compound under controlled conditions. One common method is to react hydrazine hydrate with tin(IV) fluoride in an aqueous solution, followed by crystallization to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors, where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Hydrazine, trifluorostannite undergoes various chemical reactions, including:
Oxidation: Hydrazine can be oxidized to form nitrogen gas and water.
Reduction: It can reduce other compounds, often forming nitrogen gas as a byproduct.
Substitution: The trifluorostannite part can participate in substitution reactions, where the fluorine atoms are replaced by other ligands
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, phosphines
Major Products
Oxidation: Nitrogen gas (N₂), water (H₂O).
Reduction: Various reduced forms of the reactants.
Substitution: New tin-based compounds with different ligands
Scientific Research Applications
Hydrazine, trifluorostannite has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and coordination chemistry.
Biology: Investigated for its potential use in biochemical assays and as a reducing agent in biological systems.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials, such as catalysts and sensors .
Mechanism of Action
The mechanism of action of hydrazine, trifluorostannite involves its ability to donate electrons and participate in redox reactions. In biological systems, it can interact with various molecular targets, including enzymes and proteins, leading to changes in cellular processes. The trifluorostannite part can form coordination complexes with metal ions, influencing their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Hydrazine: A simple hydrazine compound without the trifluorostannite part.
Tetrafluorohydrazine: A related compound with four fluorine atoms.
Hydrazone: A compound formed by the reaction of hydrazine with aldehydes or ketones .
Uniqueness
Hydrazine, trifluorostannite is unique due to its combination of hydrazine’s reducing properties and trifluorostannite’s coordination chemistry. This dual functionality makes it a versatile reagent in various chemical and industrial applications .
Properties
InChI |
InChI=1S/3FH.H4N2.Sn/c;;;1-2;/h3*1H;1-2H2;/q;;;;+3/p-3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABZGXAYLOCVBN-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.F[Sn](F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3H4N2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50224658 | |
| Record name | Hydrazine, trifluorostannite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50224658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73953-53-4 | |
| Record name | Hydrazine, trifluorostannite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073953534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, trifluorostannite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50224658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide](/img/structure/B1623216.png)








![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1623228.png)




